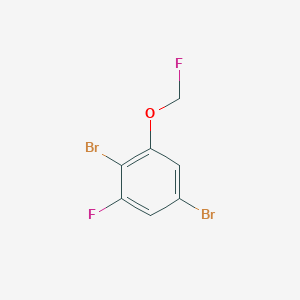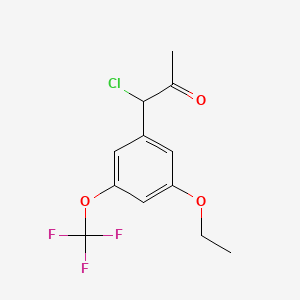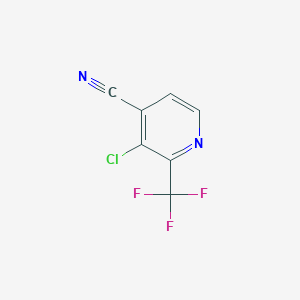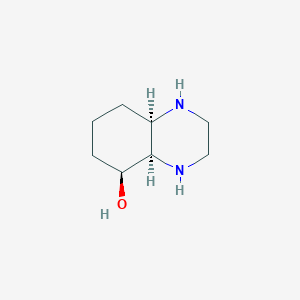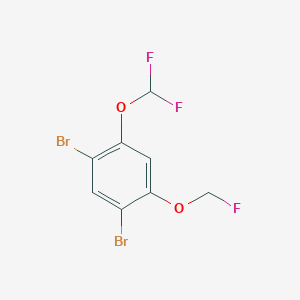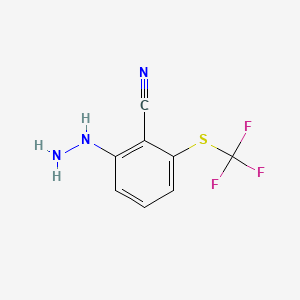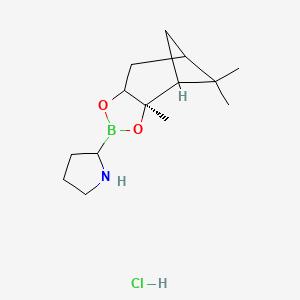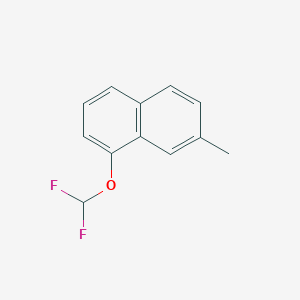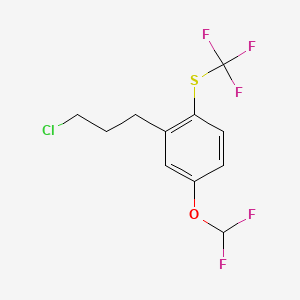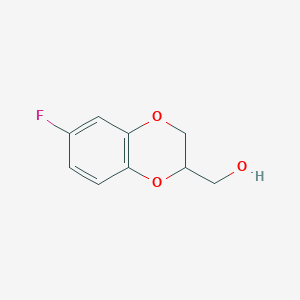
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a chemical compound that belongs to the class of benzodioxins. It is characterized by the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position of the dihydro-1,4-benzodioxin ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: The methanol group is added at the 3rd position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols
Applications De Recherche Scientifique
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition disrupts the production of heme, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but has an amine group instead of a methanol group.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Similar structure but has additional functional groups and different applications.
Uniqueness
The uniqueness of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |
Clé InChI |
QZUIDVZRHLXVBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(O1)C=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
